REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[CH:4][CH:3]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][C:25]([O:27][CH3:28])=[O:26].P(C(C)(C)C)(C(C)(C)C)C(C)(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:9]([O:8][C:6]([C:5]1[CH:13]=[CH:14][C:2]([CH:24]([C:23]([O:30][CH3:31])=[O:29])[C:25]([O:27][CH3:28])=[O:26])=[CH:3][CH:4]=1)=[O:7])([CH3:12])([CH3:11])[CH3:10] |f:1.2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
|
10.07 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)OC(C)(C)C)C=C1
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Name
|
K3PO4
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Quantity
|
20.19 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
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P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
975 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
69 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The reaction mixture was degassed
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Type
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ADDITION
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Details
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the reaction mixture was diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed with water (1×), brine (1 x)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (5% to 20% ethyl acetate in hexanes)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |